molecular formula C10H13Cl2NO B1653396 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1820687-14-6

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1653396
CAS No.: 1820687-14-6
M. Wt: 234.12
InChI Key: NRSDSHISYIRAKM-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

    Medicine: Investigated for its potential therapeutic effects against neurodegenerative disorders and as a scaffold for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the chloro and methoxy substituents.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.

    7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy group.

Uniqueness

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDSHISYIRAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-14-6
Record name Isoquinoline, 7-chloro-1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820687-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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